An In-depth Technical Guide to the Chemical Structure of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
An In-depth Technical Guide to the Chemical Structure of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive technical overview of a specific derivative, N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide. As a Senior Application Scientist, my aim is to present not just the structure, but the underlying chemistry, stereochemical intricacies, and the practical aspects of its synthesis and characterization. This document is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the thiazolidine motif.
Molecular Architecture and Stereochemistry
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is a chiral molecule characterized by a saturated five-membered thiazolidine ring, which is a heterocyclic system containing both sulfur and nitrogen atoms. The core structure is derived from the amino acid L-cysteine, which imparts inherent chirality at the C4 position of the thiazolidine ring. An additional chiral center is introduced via the butan-2-yl (or sec-butyl) group attached to the carboxamide nitrogen.
The presence of two chiral centers, one on the thiazolidine ring (C4) and one on the N-alkyl side chain (C2 of the butan-2-yl group), gives rise to the potential for four diastereomers: (4R, 2'S), (4R, 2'R), (4S, 2'S), and (4S, 2'R). When synthesized from the naturally occurring L-cysteine, the C4 position will predominantly be in the (R) configuration. Consequently, the synthesis will typically yield a mixture of two diastereomers: (4R, 2'S)-N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide and (4R, 2'R)-N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
The IUPAC name for this compound is N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide. It is also commercially available as a hydrochloride salt with the CAS Number 1251923-01-9.[1]
Figure 1: General chemical structure of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide highlighting the two chiral centers.
Synthetic Strategy: A Two-Step Approach
The synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is logically approached in two principal stages: the formation of the thiazolidine-4-carboxylic acid core, followed by the coupling of this acid with sec-butylamine to form the final amide.
Step 1: Synthesis of 1,3-Thiazolidine-4-carboxylic Acid
The foundational step involves the condensation of L-cysteine with an appropriate aldehyde or ketone.[2][3] For the unsubstituted thiazolidine ring at the C2 position, formaldehyde is the reagent of choice. This reaction proceeds via a nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization through the formation of an iminium intermediate, which is then attacked by the amino group.
Experimental Protocol: Synthesis of (R)-1,3-Thiazolidine-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve L-cysteine hydrochloride (1 equivalent) in deionized water.
-
pH Adjustment: Carefully add a solution of sodium hydroxide (2 equivalents) to neutralize the hydrochloride and deprotonate the thiol, enhancing its nucleophilicity.
-
Formaldehyde Addition: While stirring vigorously at room temperature, add an aqueous solution of formaldehyde (1.1 equivalents).
-
Reaction Monitoring: The reaction is typically rapid. Monitor the disappearance of starting materials by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the product. The resulting white solid is then collected by vacuum filtration, washed with cold water, and dried under vacuum.
Figure 2: Workflow for the synthesis of the thiazolidine-4-carboxylic acid intermediate.
Step 2: Amide Coupling with sec-Butylamine
The second stage involves the formation of an amide bond between the carboxylic acid of the thiazolidine intermediate and sec-butylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.[4][5][6][7][8]
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve (R)-1,3-thiazolidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add HOBt (1.1 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Amine Addition: To the activated acid solution, add racemic sec-butylamine (1.1 equivalents) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 3: Workflow for the amide coupling step.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the molecular structure. The diastereomeric nature of the product will likely result in a duplication of some signals.
-
Thiazolidine Ring Protons:
-
The proton at C4 (methine adjacent to the carbonyl) is expected to appear as a multiplet in the range of 4.0-4.5 ppm.[9]
-
The two protons at C5 (methylene adjacent to the nitrogen) will be diastereotopic and are expected to appear as distinct multiplets between 3.0 and 3.8 ppm.[9]
-
The two protons at C2 (methylene between N and S) are also diastereotopic and will likely appear as two distinct signals, possibly doublets or multiplets, in the region of 4.0-4.8 ppm.
-
-
sec-Butyl Group Protons:
-
The methine proton on the carbon attached to the amide nitrogen will appear as a multiplet.
-
The methylene protons will appear as a complex multiplet due to diastereotopicity and coupling to adjacent protons.
-
The two methyl groups will appear as a doublet and a triplet.
-
-
Amide and Thiazolidine N-H Protons: The N-H protons of the amide and the thiazolidine ring will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom. Due to the presence of diastereomers, some carbon signals may appear as pairs of closely spaced peaks.
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170-175 ppm.[10]
-
Thiazolidine Ring Carbons:
-
C4: ~60-70 ppm
-
C5: ~30-40 ppm
-
C2: ~50-60 ppm
-
-
sec-Butyl Group Carbons: The four carbons of the sec-butyl group will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) can provide further structural information, with characteristic losses of the sec-butyl group and fragments of the thiazolidine ring.[11][12]
| Technique | Expected Observations |
| ¹H NMR | Multiplets for thiazolidine ring protons, complex signals for the sec-butyl group, potential duplication of signals due to diastereomers. |
| ¹³C NMR | Signal for amide carbonyl (~170-175 ppm), distinct signals for thiazolidine and sec-butyl carbons, possible paired signals for diastereomers. |
| Mass Spec (ESI) | Observation of the protonated molecular ion [M+H]⁺. |
| HRMS | Confirmation of the elemental formula (C₈H₁₆N₂OS). |
| FT-IR | Characteristic absorptions for N-H stretching (amide and amine), C=O stretching (amide), and C-N and C-S bonds. |
Chiral Separation
Due to the presence of diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for their separation and quantification. A chiral stationary phase, such as one based on cellulose or amylose derivatives, can be employed to resolve the different stereoisomers.
Potential Biological Significance
While specific biological activity data for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is not extensively reported in the public domain, the broader class of thiazolidine derivatives has been the subject of intense investigation in drug discovery.[1][13][14]
-
Antimicrobial and Antifungal Activity: The thiazolidine ring is a key structural feature in penicillin antibiotics. Numerous synthetic thiazolidine derivatives have been shown to possess antibacterial and antifungal properties.[2]
-
Anticancer Activity: Thiazolidinone derivatives, which contain a carbonyl group at the 2- or 4-position of the thiazolidine ring, have demonstrated significant cytotoxic activity against various cancer cell lines.[14] The mechanism of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation.
-
Antiviral Activity: Certain thiazolidine derivatives have been explored as potential antiviral agents, including against the human immunodeficiency virus (HIV).
-
Anti-inflammatory Activity: The anti-inflammatory properties of some thiazolidinones have also been reported.
The N-(butan-2-yl) substituent introduces lipophilicity to the molecule, which can influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The specific stereochemistry of the molecule is also expected to play a crucial role in its biological activity, as enantiomers and diastereomers often exhibit different pharmacological profiles. Further screening of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide and its individual stereoisomers against a panel of biological targets is warranted to explore its therapeutic potential.
Conclusion
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is a chiral molecule with a rich chemical structure that can be accessed through a straightforward two-step synthesis. The presence of multiple stereoisomers presents both a challenge and an opportunity for the development of stereochemically pure and potent drug candidates. This guide has outlined the key aspects of its structure, synthesis, and characterization, providing a solid foundation for researchers to further investigate its properties and potential applications in drug discovery. The diverse biological activities associated with the thiazolidine scaffold make this and related compounds compelling targets for future research endeavors.
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